2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminopyridine to form 2-chloropyridine. This intermediate is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Shares the pyridine ring but lacks the phenol group.
2-Amino-4-chloropyridine: Similar structure but with the chlorine atom at a different position.
2-Amino-3,4,5-trichloropyridine: Contains multiple chlorine substitutions on the pyridine ring
Uniqueness
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is unique due to the presence of both the phenol and chloropyridinylaminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
920512-14-7 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(2-chloropyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-12-6-9(3-4-15-12)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
InChI Key |
CWHAUWSYJFSZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC(=NC=C2)Cl)O)N |
Origin of Product |
United States |
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